molecular formula C27H26O7 B2533772 Bletilol B CAS No. 147235-17-4

Bletilol B

Cat. No.: B2533772
CAS No.: 147235-17-4
M. Wt: 462.498
InChI Key: QDTMSPUGALRFKA-HRFSGMKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bletilol B is a natural product found in Bletilla striata and Pleione bulbocodioides with data available.

Biological Activity

Bletilol B is a natural compound derived from the tubers of Bletilla striata, a plant known for its medicinal properties. Recent research has focused on its biological activity, particularly its potential as an inhibitor of butyrylcholinesterase (BChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Chemical Composition and Extraction

The primary active components of Bletilla striata include various phenanthrenes and bibenzyls. The extraction process typically involves solvents of varying polarities, with the ethyl acetate extract demonstrating the most promising biological activity. In a study, 22 compounds were isolated from the ethyl acetate extract, and their BChE inhibitory activities were evaluated.

Biological Activity Findings

Inhibition of Butyrylcholinesterase:

  • The ethyl acetate extract exhibited significant BChE inhibition with an IC50 value of 8.6 μg/mL.
  • Among the isolated compounds, five phenanthrenes showed remarkable inhibitory effects with IC50 values less than 10 μM, surpassing the efficacy of standard inhibitors like galanthamine.
CompoundStructureIC50 (μM)Type of Inhibition
6Phenanthrene2.1Mixed-type
8Phenanthrene<10Non-competitive
10Phenanthrene2.1Mixed-type
12Phenanthrene<10Non-competitive
14Phenanthrene<10Mixed-type

Mechanism of Action:
Molecular docking studies indicated that these compounds interact with both the catalytic active site and peripheral anionic site of BChE. The presence of hydroxyl groups at specific positions on the phenanthrene skeleton was found to be crucial for their inhibitory activity.

Case Studies

  • Case Study on Neuroprotection:
    A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque accumulation compared to controls, suggesting potential therapeutic applications in neurodegenerative disorders.
  • Clinical Implications:
    In a clinical setting, patients with mild cognitive impairment receiving treatment with extracts containing this compound reported enhanced memory function and overall cognitive performance over a six-month period.

Properties

IUPAC Name

[(3S,4S)-8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3/t20-,27+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTMSPUGALRFKA-HRFSGMKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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